2-Bromo-5-cyclobutyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyclobutyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQLUHWCFBTWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the 1,3 Oxazole Ring System in Advanced Organic Synthesis
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is not merely a chemical curiosity but a recurring structural feature in a vast array of biologically active natural products and pharmaceutical agents. clockss.orgresearchgate.netnih.gov Its presence in complex molecules produced by bacteria and marine invertebrates, such as the potent anticancer agents phorboxazoles, underscores its evolutionary selection as a stable and functional scaffold. clockss.orgresearchgate.net
In the realm of advanced organic synthesis, the oxazole (B20620) ring serves as a robust and versatile building block. nih.govresearchgate.net Its aromaticity confers a degree of stability, yet it possesses distinct sites of reactivity that can be selectively functionalized. wikipedia.orgsemanticscholar.org Chemists have developed numerous methods for the synthesis of the oxazole core itself, as well as for its subsequent modification. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds at specific positions on the ring, allowing for the "grafting" of diverse substituents. organic-chemistry.org This controlled functionalization is crucial for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products. researchgate.netnih.gov The oxazole moiety can also participate in cycloaddition reactions, serving as a precursor to other important heterocyclic systems like pyridines. wikipedia.org
Strategic Importance of Halogenated Heterocycles As Synthetic Intermediates
Halogenated organic compounds, particularly those built upon a heterocyclic framework, are cornerstones of modern synthetic chemistry. merckmillipore.com The incorporation of a halogen atom, such as bromine, into a heterocycle dramatically enhances its utility as a synthetic intermediate. merckmillipore.commdpi.com This is due to the halogen's dual nature: it acts as an excellent leaving group in nucleophilic substitution reactions and enables a wide range of metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig couplings. organic-chemistry.orgnih.govacs.org
These coupling reactions are among the most powerful tools in a chemist's arsenal (B13267) for constructing complex molecular frameworks, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net A bromo-heterocycle can be viewed as a handle or a point of connection, allowing chemists to join molecular fragments together. mdpi.com This strategy is fundamental to the modular synthesis of new pharmaceuticals, agrochemicals, and materials. merckmillipore.comnih.govexlibrisgroup.com The reactivity of the carbon-halogen bond can be finely tuned based on the specific halogen (iodine, bromine, chlorine) and its position on the heterocyclic ring, providing chemists with a high degree of control over synthetic outcomes. mdpi.comnih.gov
Rationale for Focused Research on 2 Bromo 5 Cyclobutyl 1,3 Oxazole As a Building Block
Direct Halogenation Strategies for Oxazole Derivatives
Direct halogenation of a pre-formed oxazole ring is a primary strategy for synthesizing bromo-oxazoles. nsf.gov This approach involves the introduction of a bromine atom onto the electron-rich oxazole nucleus through electrophilic substitution or via a metalation-halogenation sequence. The regiochemical outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern of the oxazole ring.
Electrophilic Bromination of Pre-formed Oxazoles
Electrophilic bromination is a common method for the synthesis of bromo-oxazoles. wku.edu The oxazole ring, being an aromatic heterocycle, can undergo electrophilic substitution, although it is less reactive than more electron-rich systems like phenols and anilines. missouri.edu
The inherent reactivity of the oxazole ring towards electrophiles dictates the position of bromination. Electrophilic aromatic substitution on an unsubstituted oxazole ring typically occurs at the C-5 position. wikipedia.org However, the presence of substituents on the ring can significantly influence the regioselectivity. For instance, the synthesis of 2,5-disubstituted oxazoles can be achieved through various methods, including direct arylation at both C-2 and C-5 positions, with regioselectivity controlled by the choice of phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org
Controlling the position of bromination to obtain specific isomers, such as 2-bromo, 4-bromo, or 5-bromo oxazoles, is a significant challenge. The development of regioselective bromination methods is therefore of high importance. nih.gov For example, a highly regioselective C-4 bromination of 5-substituted oxazoles has been achieved, highlighting the ability to direct the incoming electrophile to a specific position. acs.org
A variety of brominating agents are employed for the electrophilic bromination of oxazoles. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine. missouri.eduwikipedia.org NBS can be used for the bromination of various aromatic compounds, including electron-rich heterocycles. missouri.eduorganic-chemistry.org The reaction of NBS with oxazoles can lead to the formation of bromo-substituted derivatives. For example, the bromination of 2,5-disubstituted oxazoles with NBS in THF has been reported to yield bromo-substituted aryloxazoles. mdpi.com
Table 1: Common Brominating Agents and Their Applications
| Brominating Agent | Abbreviation | Typical Applications in Organic Synthesis |
| N-Bromosuccinimide | NBS | Allylic and benzylic bromination, α-bromination of carbonyls, electrophilic bromination of aromatic compounds. wikipedia.org |
| Bromine | Br₂ | Electrophilic addition to alkenes and alkynes, electrophilic aromatic substitution. |
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | - | Information specific to oxazole bromination is limited in the search results. |
Regiocontrolled Metalation-Bromination Sequences
An alternative and often more regioselective approach to the synthesis of bromo-oxazoles involves a metalation-bromination sequence. This two-step process allows for the specific activation of a particular carbon atom on the oxazole ring towards electrophilic attack by bromine.
The C-2 position of the oxazole ring is the most acidic proton, and its deprotonation can be readily achieved using strong bases such as organolithium reagents. wikipedia.orgnih.gov The resulting 2-lithiooxazole intermediate is a powerful nucleophile that can react with a variety of electrophiles, including sources of electrophilic bromine. This method provides a highly regiocontrolled route to 2-bromooxazoles.
The deprotonation of oxazoles at the C-2 position with reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is a well-established procedure. chemrxiv.org The resulting lithiated species exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.org This lithiated intermediate can then be quenched with a suitable brominating agent, such as NBS, to afford the desired 2-bromooxazole (B165757). orgsyn.org This strategy has been successfully applied to the synthesis of various 2-bromooxazole derivatives. researchgate.net Furthermore, the use of organolithium reagents has been extended to achieve regioselective halogenation at other positions of the oxazole ring, such as the C-4 position, by taking advantage of isomerization processes. nih.govacs.org
Table 2: Research Findings on Oxazole Bromination
| Study Focus | Key Findings |
| Regioselective C-4 Bromination | The use of DMF as a solvent is crucial for high C-4/C-2 regioselectivity in the bromination of 5-substituted oxazoles. acs.org Aging the lithiated oxazole intermediate is also critical for improving the regioselectivity. orgsyn.org |
| Metalation-Bromination | Direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source is a general method for the synthesis of 2-, 4-, and 5-bromooxazoles. researchgate.net The use of LDA can be necessary for selective deprotonation in aryl-substituted oxazoles. chemrxiv.org |
| Solvent Effects | Polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation in palladium-catalyzed reactions of oxazoles. organic-chemistry.org |
| Brominating Agents | NBS is a common and effective reagent for the bromination of oxazoles. mdpi.com |
Subsequent Electrophilic Quenching with Bromine Sources
The synthesis of bromo-oxazoles can be efficiently achieved through the lithiation of an existing oxazole ring, followed by quenching with an electrophilic bromine source. This method relies on the deprotonation of the oxazole core at one of its carbon positions using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive oxazolyl lithium intermediate. This intermediate is then trapped by introducing a bromine-containing electrophile.
Commonly used bromine sources for this electrophilic quenching step include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,2-dibromo-1,1,2,2-tetrachloroethane. The choice of bromine source can be influenced by the reactivity of the lithiated intermediate and the desired reaction conditions. For instance, bromination of lithiated oxazoles has been shown to proceed effectively to create various bromo-substituted oxazoles. researchgate.net The reaction is typically conducted at low temperatures, such as -78 °C, to control the reactivity of the organolithium species and minimize side reactions.
The following table summarizes examples of electrophilic bromination on different oxazole substrates.
| Oxazole Substrate | Base | Bromine Source | Product | Yield (%) |
| 2-Phenylthio-1,3-oxazole | LDA | 1,2-Dibromoethane | 5-Bromo-2-phenylthio-1,3-oxazole | 75 |
| 2,5-Diphenyloxazole | n-BuLi | Br₂ | 4-Bromo-2,5-diphenyloxazole | - |
| 5-Phenyloxazole | n-BuLi | Br₂ | 2-Bromo-5-phenyloxazole | - |
Yields are based on specific reported procedures and may vary.
Influence of Substituents and Protecting Groups on Lithiation Site Selectivity
The regioselectivity of the lithiation of the oxazole ring is critically dependent on the nature and position of existing substituents and protecting groups. These groups can direct the deprotonation to a specific site through electronic and steric effects.
The C2 position is the most acidic proton in the parent oxazole, making it the primary site for lithiation in unsubstituted oxazoles. However, the presence of substituents can alter this preference.
Directing Groups: A substituent at the C2 position, such as a phenylthio group, can direct lithiation to the C5 position. Conversely, if the C5 position is blocked, deprotonation may occur at C4.
Halogen Dance Reaction: A fascinating phenomenon known as the "halogen dance" has been observed in bromo-oxazole systems. nih.gov In this base-induced migration, treatment of a 5-bromo-oxazole derivative, such as 2-phenylthio-5-bromo-1,3-oxazole, with LDA at -78 °C leads to initial deprotonation at the C4 position. nih.gov This is followed by a rapid halogen exchange, ultimately generating the more stable 4-bromo-5-lithiated oxazole intermediate. nih.gov This isomerization provides a powerful synthetic route to 2,4,5-trisubstituted oxazoles that would be otherwise difficult to access. nih.gov
The table below outlines the influence of different substituents on the site of lithiation.
| Substituent at Position | Directing Effect | Preferred Lithiation Site |
| None | Inherent acidity | C2 |
| C2 (e.g., Phenyl) | Blocks C2, directs elsewhere | C5 |
| C5 (e.g., Bromo) with LDA | Halogen Dance Isomerization | C4 (initially), leading to 5-lithio-4-bromo species |
| C2 (e.g., Phenylthio) | Activates adjacent protons | C5 |
Cyclization-Based Syntheses Involving Bromine Incorporation
An alternative to modifying a pre-existing oxazole is to construct the ring from acyclic precursors that already contain a bromine atom. Several classical and modern cyclization reactions can be adapted for this purpose.
Modifications of the Robinson-Gabriel Synthesis for Bromo-Oxazoles
The Robinson-Gabriel synthesis is a foundational method for creating oxazoles through the cyclodehydration of 2-acylamino-ketones, typically using a strong acid like sulfuric acid or polyphosphoric acid. ijpsonline.comwikipedia.orgsynarchive.com To synthesize a bromo-oxazole via this route, a bromine atom must be incorporated into the 2-acylamino-ketone starting material.
This can be achieved by:
Using an α-bromo ketone in the initial acylation step.
Employing a brominated acylating agent.
For instance, reacting an α-amino ketone with a bromo-substituted acyl chloride would produce a 2-acylamino-ketone precursor bearing a bromine atom on the future C2 substituent of the oxazole. Subsequent acid-catalyzed cyclodehydration would then yield the corresponding 2-(bromo-aryl/alkyl)-oxazole. Similarly, starting with a p-bromophenylethanone and converting it to its α-acylamino derivative would lead to a 5-(p-bromophenyl)-oxazole upon cyclization. ijpsonline.com
Integration of Bromine into the Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile reaction that forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comwikipedia.orgnih.gov There are two primary strategies to integrate bromine into this synthesis:
Use of a Bromo-aldehyde: Employing an aldehyde that already contains a bromine atom (e.g., 4-bromobenzaldehyde) will directly lead to the formation of a 5-(bromo-aryl)-1,3-oxazole. wikipedia.org
Post-synthesis Bromination: An oxazole can be synthesized via the standard Van Leusen method, followed by electrophilic bromination of the resulting product. mdpi.com For example, a 5-aryl oxazole can be treated with a brominating agent like N-Bromosuccinimide (NBS) to introduce a bromine atom onto the aryl ring or, if the ring is sufficiently activated, onto the oxazole core itself. mdpi.com Researchers have successfully synthesized various bromo-substituted aryloxazoles using a Van Leusen reaction followed by bromination with NBS in good yields. mdpi.com
Bredereck and Fischer Oxazole Synthesis Approaches Utilizing Bromine Precursors
The Bredereck reaction synthesizes oxazoles, typically 2,4-disubstituted, by reacting α-haloketones with amides. ijpsonline.com The incorporation of an additional bromine atom can be envisioned by using starting materials such as α,α-dihaloketones or amides derived from bromo-substituted carboxylic acids. For example, reacting α-bromo-p-bromoacetophenone with an amide could potentially yield a 2-alkyl-4-(p-bromophenyl)oxazole.
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org To obtain a bromo-oxazole, either the aldehyde or the cyanohydrin precursor must be brominated. The synthesis of 2-(4-Bromophenyl)-5-phenyloxazole has been demonstrated starting from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde, showcasing the direct incorporation of a bromo-substituent through the aldehyde component. wikipedia.org
Oxidative Cyclization Methodologies Incorporating Bromine in Substituted Oxazoles
Modern synthetic chemistry has introduced powerful oxidative cyclization methods that are highly effective for preparing substituted oxazoles. These reactions often offer mild conditions and high functional group tolerance. A key strategy for synthesizing bromo-oxazoles involves the use of α-bromo ketones as a starting material.
A notable example is the CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. acs.orgacs.orgorganic-chemistry.org This metal-free method utilizes visible light to catalyze the reaction, providing a sustainable pathway to substituted oxazoles. acs.orgorganic-chemistry.org The α-bromo ketone serves as a precursor where the bromine atom is ultimately retained in the product, or it can be a part of the starting material that directs the final structure. acs.org This approach is valued for its operational simplicity and tolerance of various functional groups, including halides. acs.org
Other oxidative cyclization techniques include iodine-catalyzed tandem reactions that can construct the oxazole ring from aldehydes and other precursors, where a brominated substrate can be used to yield the desired bromo-oxazole. organic-chemistry.org
Transition Metal-Catalyzed Synthetic Routes to Brominated Oxazoles
Transition metal catalysis offers powerful tools for the synthesis of oxazoles due to high efficiency, selectivity, and mild reaction conditions. researchgate.net Palladium, copper, and gold catalysts have been extensively used for the formation of the oxazole ring and its subsequent functionalization.
Palladium catalysis is a versatile method for the synthesis and functionalization of oxazoles. While direct C-H bromination of oxazoles using a palladium catalyst is not a commonly reported method, palladium catalysts are instrumental in cross-coupling reactions to introduce various substituents onto a pre-brominated oxazole core. For instance, a 2-bromooxazole derivative can undergo Suzuki-Miyaura, Stille, or Heck coupling reactions to introduce a cyclobutyl group at the 5-position, or an aryl or other functional group.
A highly efficient method for the synthesis of substituted oxazole derivatives from simple amides and ketones proceeds through a palladium-catalyzed sp² C−H activation pathway, involving sequential C−N and C−O bond formations. organic-chemistry.org This one-step process utilizes palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation of oxazoles at both C-2 and C-5 positions has been developed, offering a route to functionalized oxazoles. organic-chemistry.org
A plausible strategy for the synthesis of this compound using palladium catalysis could involve the initial synthesis of a 5-cyclobutyl-1,3-oxazole (B2771491) followed by a regioselective bromination at the C-2 position. Alternatively, a 2-bromo-1,3-oxazole could be synthesized first, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclobutyl group at the 5-position. A scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has been described, where DMF as a solvent played a critical role in improving the C-4/C-2 bromination ratio. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis and Functionalization
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzamide | Acetophenone | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | 2,5-Diphenyl-1,3-oxazole | 86 | organic-chemistry.org |
| 2 | Ethyl oxazole-4-carboxylate | 4-Bromoanisole | Pd(OAc)₂, SPhos | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 90 | organic-chemistry.org |
| 3 | 5-Phenyloxazole | N-Bromosuccinimide (NBS) | - | 2-Bromo-5-phenyl-1,3-oxazole | - | researchgate.net |
| 4 | 2-Bromo-5-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Diphenyl-1,3-oxazole | 95 | organic-chemistry.org |
Copper catalysts are widely employed in the synthesis of oxazoles, often promoting cyclization reactions. A notable method involves the copper-catalyzed reaction of amides with α-diazoketones to yield 2,4-disubstituted oxazoles. organic-chemistry.org Another efficient approach is the sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization to produce highly substituted oxazoles. nih.gov
For the synthesis of brominated oxazoles, a base-promoted dibromination of enamides using CBr₄ as a bromine source provides β,β-dibrominated secondary enamides. organic-chemistry.org These intermediates can then be transformed into 5-bromooxazoles via a Cu(I)-catalyzed intramolecular cyclization in good yields. organic-chemistry.org A copper(II)-catalyzed oxidative cyclization of enamides also affords 2,5-disubstituted oxazoles through vinylic C-H bond functionalization at room temperature. organic-chemistry.org
A plausible route to this compound using copper catalysis could involve the synthesis of an enamide precursor bearing a cyclobutyl group, followed by a copper-catalyzed cyclization and subsequent bromination.
Table 2: Examples of Copper-Catalyzed Reactions for Oxazole Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Vinylbenzamide | - | Cu(OTf)₂, Ag₂O | 2-Phenyl-1,3-oxazole | 85 | organic-chemistry.org |
| 2 | Benzamide | 1-Bromo-2-phenylethene | CuI, K₃PO₄ | 2,4-Diphenyl-1,3-oxazole | 78 | nih.gov |
| 3 | β,β-Dibromo-N-(1-phenylvinyl)benzamide | - | CuI, K₂CO₃ | 5-Bromo-2,4-diphenyl-1,3-oxazole | 82 | organic-chemistry.org |
| 4 | α-Diazoketone | Benzonitrile | Cu(OTf)₂ | 2,4-Diphenyl-1,3-oxazole | - | organic-chemistry.org |
Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles under mild conditions. nih.gov Gold catalysts, particularly cationic gold(I) complexes, can activate alkynes towards nucleophilic attack, facilitating the formation of the oxazole ring. One such method involves the gold-catalyzed reaction of alkynyl thioethers with nucleophilic nitrenoids to produce densely functionalized oxazoles. d-nb.info Another approach is the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles to synthesize oxazolo[4,5-c]quinolines. rsc.org
A general synthesis of 2,5-disubstituted oxazoles has been achieved through a gold-catalyzed intermolecular alkyne oxidation, which is a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. acs.org Furthermore, gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles has been reported. nih.gov
For the synthesis of this compound, a gold-catalyzed approach could involve the cyclization of a propargyl amide bearing a cyclobutyl group, followed by bromination of the resulting oxazole.
Table 3: Examples of Gold-Catalyzed Reactions for Oxazole Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Acetonitrile | BrettPhosAuNTf₂, N-Oxide | 5-Methyl-2-phenyl-1,3-oxazole | 95 | acs.org |
| 2 | N-Propargylbenzamide | - | AuCl₃ | 2-Phenyl-5-methyl-1,3-oxazole | - | nih.gov |
| 3 | Alkynyl thioether | Aminide | Dichloro(pyridine-2-carboxylato)gold | 5-Methylthio-oxazole derivative | - | d-nb.info |
| 4 | Alkynyl triazene | 1,2,4-Dioxazole | IPrAuCl, AgOTf | Fully substituted oxazole | - | nih.gov |
Metal-Free and Green Chemistry Synthetic Considerations for Brominated Oxazoles
In recent years, there has been a growing interest in developing metal-free and environmentally friendly synthetic methods. researchgate.net These approaches often utilize readily available and less toxic reagents and catalysts.
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. beilstein-journals.org This methodology can be applied to the synthesis of oxazoles through tandem oxidative cyclization of α-bromo ketones and amines, avoiding the need for transition-metal catalysts and peroxides. organic-chemistry.orgnih.gov Decarboxylative halogenation reactions of alkyl carboxylic acids using photoredox catalysis offer a route to alkyl halides under mild conditions. nih.gov
For the synthesis of brominated oxazoles, a photoredox-catalyzed approach could involve the cyclization of a suitable precursor followed by a photoredox-mediated bromination. For example, the bromination of phenols and alkenes has been achieved using visible light-induced photoredox catalysis where bromine is generated in situ from the oxidation of Br⁻. beilstein-journals.org
Table 4: Examples of Photoredox-Catalyzed Reactions
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | α-Bromoacetophenone | Benzylamine | Ru(bpy)₃Cl₂, K₃PO₄, CCl₃Br | 2,5-Diphenyl-1,3-oxazole | - | organic-chemistry.org |
| 2 | Cyclopropyl methyl NHP ester | LiBr | Organic photoredox catalyst | Butenyl bromide | - | nih.gov |
| 3 | Phenol | CBr₄ | Ru(bpy)₃Cl₂ | Bromophenol | High | beilstein-journals.org |
Hypervalent iodine reagents are attractive alternatives to metal-based oxidants due to their low toxicity, ready availability, and ease of handling. organic-chemistry.org These reagents have been successfully used in the synthesis of oxazolines and oxazoles. nsf.govumn.edu For instance, the oxidative cyclization of N-styrylbenzamides to 2,5-disubstituted oxazoles can be achieved in high yields using in situ generated PhI(OTf)₂. organic-chemistry.org
Hypervalent iodine reagents can also be used for the chemoselective bromination of terminal alkynes to generate various brominated products, including α,α-dibromoketones. nih.gov A metal-free synthesis of fluoroalkyl-containing oxazoles from β-monosubstituted enamines has been developed using fluoroalkyl-containing hypervalent iodine(III) species. researchgate.net Furthermore, a metal-free [2+2+1] annulation of alkynes, nitriles, and an oxygen atom using PhIO as the oxygen source in the presence of a strong acid leads to the regioselective synthesis of substituted oxazoles. organic-chemistry.org
A potential route to this compound using hypervalent iodine reagents could involve the cyclization of a suitable precursor followed by a regioselective bromination step.
Table 5: Examples of Hypervalent Iodine-Mediated Reactions
| Entry | Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Styrylbenzamide | - | PhI(OAc)₂, TMSOTf | 2,5-Diphenyloxazole | High | nsf.gov |
| 2 | Terminal alkyne | Tetrabutylammonium bromide | Phenyliodine(III) diacetate (PIDA) | 1-Bromoalkyne | Good to high | nih.gov |
| 3 | Phenylacetylene | Benzonitrile | PhIO, TfOH | 2,4-Diphenyl-1,3-oxazole | - | organic-chemistry.org |
Utilization of Ionic Liquids and Solvent-Free Conditions for Enhanced Sustainability
The development of environmentally benign synthetic protocols is a central theme in modern medicinal and process chemistry. For the synthesis of oxazole derivatives, including potentially this compound, the use of ionic liquids and solvent-free reaction conditions represents a significant step towards enhanced sustainability. mdpi.com These approaches aim to minimize or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. rsc.org
Ionic liquids (ILs) are salts with melting points below 100 °C, and they exhibit several properties that make them attractive "green" solvents, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. rsc.orgorganic-chemistry.org Their use can lead to improved reaction rates, selectivities, and easier product separation and catalyst recycling. organic-chemistry.orgpsu.edu
One prominent example of the application of ionic liquids in oxazole synthesis is the one-pot Van Leusen reaction for preparing 4,5-disubstituted oxazoles. organic-chemistry.org Research has demonstrated that using tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) can lead to high yields of the desired oxazole products. organic-chemistry.org Optimization studies have shown that potassium carbonate as a base in [bmim]Br at room temperature provides excellent results. organic-chemistry.org A key advantage highlighted in these studies is the recyclability of the ionic liquid, which can be reused for multiple reaction cycles without a significant drop in product yield, thereby reducing waste and cost. organic-chemistry.org
The table below summarizes the results from a study on the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles in an ionic liquid.
Table 1: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br
| Aldehyde | Halide | Product | Yield (%) |
|---|---|---|---|
| 4-ClC₆H₄CHO | n-C₄H₉Br | 4-Butyl-5-(4-chlorophenyl)oxazole | 92 |
| 4-NO₂C₆H₄CHO | n-C₄H₉Br | 4-Butyl-5-(4-nitrophenyl)oxazole | 95 |
| C₆H₅CHO | n-C₄H₉Br | 4-Butyl-5-phenyloxazole | 89 |
| 2-Thiophenecarboxaldehyde | n-C₄H₉Br | 4-Butyl-5-(2-thienyl)oxazole | 85 |
| C₆H₅CHO | i-C₃H₇Br | 4-Isopropyl-5-phenyloxazole | 82 |
Data sourced from Wu et al., Synlett, 2009. organic-chemistry.org
Solvent-free reaction conditions, another cornerstone of green chemistry, have also been successfully applied to the synthesis of related heterocyclic compounds. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using one of the reactants as the solvent. This approach minimizes waste and can lead to shorter reaction times and simpler work-up procedures.
For instance, the synthesis of Lewis basic ionic liquids themselves can be achieved under solvent-free conditions. psu.edu These ionic liquids can then be used as catalysts in subsequent reactions, such as the cycloaddition of CO₂ to aziridines to form 5-aryl-2-oxazolidinones, a reaction that proceeds efficiently without any additional organic solvent. psu.edu The catalyst can often be recycled with minimal loss of activity. psu.edu
The combination of ionic liquids with other green technologies, such as microwave irradiation, has also shown promise in accelerating the synthesis of heterocyclic compounds, including 2-acylbenzothiazoles. bohrium.comrsc.org This synergy can lead to significantly reduced reaction times and improved energy efficiency. rsc.org
The research in this area strongly suggests that the application of ionic liquids and solvent-free conditions holds significant potential for the sustainable synthesis of a wide array of oxazole analogues, likely including this compound.
Electrophilic Aromatic Substitution Mechanisms in Oxazoles
The oxazole ring is an electron-deficient aromatic system, which generally makes electrophilic aromatic substitution challenging unless activating groups are present. pharmaguideline.comtandfonline.com The reactivity of the carbon positions on the ring is dictated by the electron-withdrawing effect of the nitrogen and oxygen atoms. clockss.org
The susceptibility of the oxazole ring to electrophilic attack, including halogenation, follows a distinct regiochemical preference. Molecular orbital calculations and experimental results consistently show a higher electron density at the C-4 and C-5 positions compared to the C-2 position. clockss.org The general reactivity order for electrophilic substitution on the oxazole nucleus is C-5 > C-4 > C-2. clockss.orgnih.gov
This preference is attributed to the electronic effects of the heteroatoms. The C-2 position is the least reactive due to the adjacent electron-withdrawing nitrogen and oxygen atoms. clockss.org In contrast, the C-5 position is most susceptible to electrophilic attack. For instance, the reaction of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) results in bromination primarily at the C-5 position. youtube.com This intrinsic preference underscores the typical synthetic routes to C-5 halogenated oxazoles.
| Position | Relative Reactivity | Rationale |
|---|---|---|
| C-5 | Most Reactive | Highest electron density; preferred site for electrophilic attack. clockss.orgnih.gov |
| C-4 | Intermediate Reactivity | Higher electron density than C-2; influenced by the resonance effect of the oxygen atom. clockss.org |
| C-2 | Least Reactive | Most electron-deficient position due to the inductive effects of adjacent nitrogen and oxygen atoms. pharmaguideline.comclockss.org |
While electrophilic attack typically occurs at the carbon atoms of the ring, the nitrogen atom at the 3-position is basic and can be protonated or alkylated to form oxazolium salts. pharmaguideline.comtandfonline.com These salts are highly electron-deficient. pharmaguideline.com In the context of halogenation, the reaction of an oxazole with a halogenating agent like bromine can potentially proceed through an N-bromooxazolium intermediate.
Although direct characterization of N-bromooxazolium salts is scarce in the literature, their formation is a plausible mechanistic step, especially under certain reaction conditions. The formation of such an intermediate would significantly activate the oxazole ring towards subsequent reactions. The nitrogen atom's positive charge in the oxazolium cation would further decrease the electron density of the ring, potentially altering the course of the reaction, sometimes leading to ring cleavage rather than simple substitution. pharmaguideline.comclockss.org The stability and reactivity of these intermediates are crucial in determining the final product distribution.
Nucleophilic Reactivity at Brominated Positions
The bromine atom at the C-2 position of this compound serves as a leaving group, enabling various nucleophilic substitution reactions. This position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org
While the C-2 position is inherently electrophilic, the C-5 position can be rendered nucleophilic through directed metallation. A powerful strategy involves the use of a sulfonyl group at C-2 to direct deprotonation to the C-5 position. For example, 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at C-5 using a strong base like lithium diisopropylamide (LDA) at low temperatures. nih.gov
This process generates a stable C-5 carbanion, which is a versatile nucleophile capable of reacting with a wide range of electrophiles. nih.gov This methodology provides a general route to 2,5-disubstituted oxazoles. The subsequent displacement of the 2-phenylsulfonyl group by a nucleophile completes the synthesis. nih.gov
| Electrophile | Product Type | Example Reaction |
|---|---|---|
| Aldehydes/Ketones | 5-(Hydroxyalkyl)oxazoles | Reaction with benzaldehyde yields a secondary alcohol. |
| Iodine | 5-Iodooxazoles | Trapping the carbanion with I₂ affords the 5-iodo derivative, useful for cross-coupling. |
| Tri-n-butyltin chloride | 5-(Tri-n-butylstannyl)oxazoles | Forms a stannylated oxazole suitable for Stille coupling reactions. |
| Allyl Bromide (via transmetallation) | 5-Allyloxazoles | Transmetallation to an organozinc species followed by Negishi coupling. |
The oxazole ring, despite its aromaticity, is susceptible to cleavage under various conditions, particularly during nucleophilic attack. In many cases, nucleophilic attack on the oxazole ring does not result in substitution but rather in the opening of the heterocyclic ring. pharmaguideline.com For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com
Ring cleavage can also be an outcome of reactions with halogenating agents. The interpretation of the cleavage of 4,5-diphenyloxazole (B1616740) to benzil (B1666583) during bromination suggests a mechanism involving the reaction of the oxazole with hypobromous acid (HOBr), formed in situ, leading to an unstable intermediate that fragments. clockss.org Studies on fluorinated oxazolines have also shown that the reaction pathway, whether it be substitution or ring-opening, is highly dependent on the nature of the nucleophile used. nih.gov For example, arenethiolates attack the C-5 position of (S)-4-benzyl-2-bromodifluoromethyl-1,3-oxazoline, causing the ring to open. nih.gov
Advanced Derivatization and Functionalization Strategies of 2 Bromo 5 Cyclobutyl 1,3 Oxazole
Cross-Coupling Reactions at the C-2 Bromine Position
The bromine atom at the C-2 position of the oxazole (B20620) ring is a key handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring can influence the reactivity of the C-2 position in these transformations. google.com
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.govorganic-chemistry.org In the context of 2-Bromo-5-cyclobutyl-1,3-oxazole, this reaction would enable the introduction of various aryl and vinyl groups, leading to the synthesis of 2-aryl- and 2-alkenyl-5-cyclobutyl-1,3-oxazoles. These products are of significant interest due to the prevalence of biaryl and styryl motifs in biologically active molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 95 | beilstein-journals.org |
| 2 | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 82 | |
| 3 | 2-Bromo-5-phenyl-1,3,4-oxadiazole (B1285659) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 93 | mdpi.com |
This table presents data for analogous systems to illustrate potential reaction conditions for this compound.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and is known for its high functional group tolerance. For this compound, Negishi coupling would provide a route to introduce alkyl, aryl, and vinyl substituents.
The preparation of the required organozinc reagents can be achieved from the corresponding organic halides. While direct examples involving this compound are scarce, the general principles of Negishi coupling on bromo-heterocycles are well-established. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst often enhances the reaction's efficiency.
Table 2: Illustrative Conditions for Negishi Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | PhZnCl | Pd₂(dba)₃ | XPhos | THF | RT | 95 | |
| 2 | 4-Bromothiazole derivative | Alkyl-ZnCl | Pd(PPh₃)₄ | - | THF | 65 | 88-97 | |
| 3 | Aryl Chloride | Aryl-ZnCl | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 100 | 85 |
This table showcases data for analogous systems to suggest potential reaction conditions for this compound.
The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides, offering a versatile method for creating C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups, and the stability of organostannanes to air and moisture makes them convenient to handle. The application of the Stille reaction to this compound would allow for the introduction of an extensive range of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups.
The reactivity in Stille couplings can be influenced by the nature of the "non-transferable" groups on the tin atom, with tributyltin and trimethyltin (B158744) reagents being commonly employed. Palladium catalysts, such as Pd(PPh₃)₄, are typically used. While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool in organic synthesis.
Table 3: Exemplary Conditions for Stille Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Organostannane Reagent | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-Dibromothiazole | Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 110 | 58-62 | |
| 2 | Aryl Bromide | Vinyl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 80 | 94 | |
| 3 | Aryl Bromide | Alkynyl-SnBu₃ | Pd(PPh₃)₄ | LiCl | THF | 50 | 90 |
This table provides data for analogous systems to indicate potential reaction conditions for this compound.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, while the Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Both reactions are powerful tools for the derivatization of this compound.
The Heck reaction would allow for the introduction of vinyl groups at the C-2 position, leading to styryl-like derivatives. The Sonogashira coupling, on the other hand, would provide a direct route to 2-alkynyl-5-cyclobutyl-1,3-oxazoles, which are valuable precursors for further transformations. The Sonogashira reaction is typically cocatalyzed by copper(I) salts, although copper-free conditions have also been developed.
Table 4: Representative Conditions for Heck and Sonogashira Couplings of Bromo-Heterocycles
| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Heck | 4-Bromo-6H-1,2-oxazine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | |
| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | good | |
| Sonogashira | 2-Bromopyridine | Phenylacetylene | Pd/C | K₂CO₃ | H₂O | 100 | 92 |
This table contains data for analogous systems to illustrate potential reaction conditions for this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in pharmaceutical and materials chemistry for the synthesis of arylamines. Applying this methodology to this compound would enable the synthesis of a variety of 2-amino-5-cyclobutyl-1,3-oxazole derivatives.
The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, and a strong base. The choice of ligand and base can be crucial for the successful coupling of different types of amines, including primary and secondary aliphatic and aromatic amines.
Table 5: General Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 | 99 | |
| 2 | Bromobenzene | Diphenylamine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 95 | |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ | dppf | NaOt-Bu | Toluene | 100 | 85 |
This table presents data for analogous systems to suggest potential reaction conditions for this compound.
Functionalization of the Cyclobutyl Moiety
The cyclobutyl ring in this compound offers another site for chemical modification, providing a means to alter the steric and electronic properties of the molecule. The functionalization of cyclobutane (B1203170) rings has gained increasing interest in medicinal chemistry due to the unique conformational constraints they impart on molecules.
Recent advances in C-H functionalization provide powerful tools for the direct modification of the cyclobutyl ring. For instance, palladium-catalyzed C(sp³)–H activation strategies could potentially be applied to introduce aryl, alkenyl, or other functional groups at various positions on the cyclobutyl moiety. The directing group ability of the oxazole nitrogen could play a role in regioselective C-H functionalization.
Alternatively, classical approaches involving the synthesis of functionalized cyclobutane precursors prior to the formation of the oxazole ring can be employed. For example, a cyclobutanecarboxylic acid derivative bearing a functional group could be used as a starting material for the construction of the 5-substituted oxazole.
A sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. This involves a Norrish-Yang cyclization followed by a palladium-catalyzed C–C bond functionalization. While this specific strategy may not be directly applicable to the oxazole system without modification, it highlights the potential for innovative approaches to functionalize the cyclobutyl ring.
Stereochemical Considerations in Cyclobutyl Functionalization
The functionalization of the cyclobutyl ring attached to the oxazole core introduces significant stereochemical considerations. The cyclobutane ring is not planar and exists as a puckered structure, leading to different spatial arrangements of its hydrogen atoms. Any reaction that introduces a new substituent on this ring can result in various stereoisomers.
Recent advancements in C-H functionalization have demonstrated that the choice of catalyst can control both the regioselectivity and stereoselectivity of reactions on cyclobutane rings. nih.gov For instance, rhodium(II) catalysts have been effectively used for C-H insertion reactions, yielding specific isomers. nih.gov While not specifically tested on this compound, these methods suggest that chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes could be accessible by selecting the appropriate catalyst. nih.gov The electronic nature and steric hindrance of the oxazole ring would likely play a crucial role in directing the stereochemical outcome of such transformations.
Table 1: Potential Catalyst-Controlled C-H Functionalization of the Cyclobutyl Group
| Catalyst Type | Potential Outcome on Cyclobutyl Ring | Stereochemistry |
| Rhodium(II) Carbene | C-H Insertion | Access to chiral 1,1- and cis-1,3-disubstituted products nih.gov |
| Nickel/Photoredox | C(sp³)-H Arylation/Alkenylation | Enantioselective functionalization nih.gov |
Selective Transformations on the Cyclobutyl Ring in the Presence of the Oxazole Bromine Atom
A significant challenge in the chemistry of this compound is the selective functionalization of the cyclobutyl ring without affecting the reactive C-Br bond at the 2-position of the oxazole. Many organometallic reactions used for C-H activation could potentially react with the aryl bromide.
However, modern catalytic systems offer pathways to achieve this selectivity. For example, certain photoredox-catalyzed reactions are known to selectively activate C(sp³)-H bonds under mild conditions that may leave the C(sp²)-Br bond intact. nih.govnih.gov These methods often involve a hydrogen atom transfer (HAT) process, which can be directed to the cyclobutyl ring. The choice of photocatalyst and HAT catalyst would be critical to avoid competitive oxidative addition to the C-Br bond.
Other Selective Transformations of this compound
The bromine atom at the 2-position of the oxazole ring is a key handle for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Oxazole Ring
The electron-withdrawing nature of the oxazole ring can facilitate nucleophilic aromatic substitution (SNAr) at the 2-position, where the bromine atom acts as a leaving group. libretexts.org This is particularly true for electron-deficient heterocyclic systems. For an SNAr reaction to occur, the aromatic ring generally requires activation by electron-withdrawing groups. libretexts.org In the case of 2-bromo-oxazoles, the ring itself provides this activation.
This pathway allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to directly displace the bromine atom. The reaction conditions would typically involve heating the substrate with the desired nucleophile, sometimes in the presence of a base.
Alkoxylation and Aminocarbonylation Reactions
Building upon the reactivity of the C-Br bond, specific palladium-catalyzed cross-coupling reactions can be employed for alkoxylation and aminocarbonylation.
Alkoxylation: The introduction of an alkoxy group can be achieved through reactions like the Buchwald-Hartwig amination, adapted for C-O bond formation. This would involve treating this compound with an alcohol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.
Aminocarbonylation: This reaction introduces an amide functional group by reacting the bromo-oxazole with carbon monoxide and an amine under palladium catalysis. This transformation is a powerful tool for building more complex molecular structures from the relatively simple bromo-oxazole precursor.
Copper-Mediated (Trifluoro)methylation and Other C-X Bond Formations
Copper-mediated cross-coupling reactions are particularly effective for the trifluoromethylation of heteroaryl bromides. acs.orgbeilstein-journals.org The use of stable and easily handled copper-trifluoromethylating agents, such as (phen)CuCF₃, allows for the efficient conversion of C-Br to C-CF₃ bonds under mild conditions. acs.org This reaction has been shown to be successful for a range of five-membered heterocycles containing a bromine atom at the 2-position. acs.org Therefore, it is highly probable that this compound would undergo a similar transformation to yield 2-Trifluoromethyl-5-cyclobutyl-1,3-oxazole.
Beyond trifluoromethylation, copper catalysis is also instrumental in other C-X bond formations, such as the synthesis of oxazoles via intramolecular C-O bond formation. rsc.orgresearchgate.net These methods highlight the versatility of copper in mediating the formation of various bonds at the 2-position of the oxazole ring.
Table 2: Potential Transformations at the 2-Position of the Oxazole Ring
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂, R-SH), Base, Heat | 2-Amino/Thio-5-cyclobutyl-1,3-oxazole |
| Alkoxylation (Buchwald-Hartwig type) | R-OH, Palladium Catalyst, Ligand, Base | 2-Alkoxy-5-cyclobutyl-1,3-oxazole |
| Aminocarbonylation | R₂NH, CO, Palladium Catalyst, Ligand, Base | 2-Carboxamido-5-cyclobutyl-1,3-oxazole |
| Copper-Mediated Trifluoromethylation | (phen)CuCF₃ or other CF₃ source, Copper catalyst | 2-Trifluoromethyl-5-cyclobutyl-1,3-oxazole acs.org |
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed connectivity map can be constructed.
The proton NMR (¹H NMR) spectrum of 2-Bromo-5-cyclobutyl-1,3-oxazole is expected to exhibit distinct signals corresponding to the protons on the oxazole (B20620) ring and the cyclobutyl substituent. The single proton on the oxazole ring (H-4) is anticipated to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm, due to the deshielding effect of the heterocyclic ring.
The protons of the cyclobutyl group will present a more complex pattern. The methine proton directly attached to the oxazole ring (H-1') is expected to be the most downfield of the cyclobutyl protons, likely appearing as a multiplet in the range of δ 3.2-3.8 ppm. The methylene (B1212753) protons of the cyclobutyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling, with expected chemical shifts in the δ 1.8-2.5 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (Oxazole) | 7.20 | s (singlet) |
| H-1' (Cyclobutyl) | 3.50 | m (multiplet) |
| Cyclobutyl CH₂ | 1.80 - 2.50 | m (multiplet) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the oxazole ring and the carbons of the cyclobutyl group. The C-2 carbon, being directly attached to the electronegative bromine and nitrogen atoms, is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 140-145 ppm. The C-5 carbon, attached to the cyclobutyl group, is also expected in the downfield region, typically around δ 160-165 ppm. The C-4 carbon of the oxazole ring is predicted to resonate at approximately δ 120-125 ppm.
The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum. The methine carbon (C-1') is expected around δ 30-35 ppm, while the methylene carbons are predicted to be in the δ 18-25 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Oxazole) | 142.5 |
| C-4 (Oxazole) | 122.0 |
| C-5 (Oxazole) | 162.5 |
| C-1' (Cyclobutyl) | 32.5 |
| Cyclobutyl CH₂ | 20.0 - 23.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To definitively establish the connectivity and substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A clear cross-peak between the oxazole proton (H-4) and the cyclobutyl methine proton (H-1') would confirm their proximity, although direct coupling is not expected. Strong correlations would be observed between the methine and methylene protons within the cyclobutyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the corresponding carbon signal to each proton signal identified in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the oxazole proton (H-4) and the oxazole carbons (C-2 and C-5), as well as the cyclobutyl methine carbon (C-1'). Correlations between the cyclobutyl methine proton (H-1') and the oxazole carbons (C-4 and C-5) would firmly establish the attachment of the cyclobutyl ring to the C-5 position of the oxazole.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. In the spectrum of this compound, it would show positive signals for the CH (methine) groups and negative signals for the CH₂ (methylene) groups, while quaternary carbons (like C-2 and C-5 of the oxazole) would be absent. This would aid in confirming the assignments made from the ¹³C NMR spectrum.
Mass Spectrometry (MS) Applications in Structure Confirmation
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units (M and M+2). The experimentally determined exact mass would be compared to the calculated theoretical mass for the molecular formula C₇H₈BrNO. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 201.9862 |
| [M(⁸¹Br)+H]⁺ | 203.9842 |
Note: These values are calculated for the protonated molecule.
X-ray Crystallography for Solid-State Structural Analysis
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. The resulting crystal structure would unequivocally confirm the connectivity of the 2-bromo-1,3-oxazole and cyclobutyl moieties, as well as the conformation of the cyclobutyl ring in the solid state. To date, a crystal structure for this specific compound has not been reported in the public domain.
In-Depth Analysis of this compound: A Review of Its Spectroscopic and Structural Features
A comprehensive examination of the chemical compound this compound reveals a molecule with distinct structural characteristics. This article delves into the spectroscopic methodologies employed for its structural elucidation, with a particular focus on the analysis of its bond lengths, angles, and the unambiguous assignment of its regiochemical and stereochemical features.
The precise structure of this compound, a substituted oxazole ring bearing a bromine atom and a cyclobutyl group, is determined through a combination of advanced spectroscopic techniques. These methods provide a detailed picture of the molecule's atomic connectivity and spatial arrangement. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its structural features can be inferred from the analysis of related oxazole derivatives and through computational modeling.
Analysis of Bond Lengths, Angles, and Conformational Features
The geometry of the this compound molecule is defined by the bond lengths between its constituent atoms and the angles at which these bonds are oriented. The 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, exhibits characteristic bond lengths and angles that are influenced by the substituents.
The C-Br bond at the 2-position is a key feature. Typically, the length of a C-Br bond in such a heterocyclic system would be in the range of 1.85 to 1.95 Å. The bond between the C5 atom of the oxazole ring and the cyclobutyl group is a standard carbon-carbon single bond, with an expected length of approximately 1.52 Å.
Within the oxazole ring, the bond lengths are indicative of its aromatic character. The C=N double bond is expected to be shorter than the C-N single bond, and similarly for the C=C and C-O bonds. The internal angles of the five-membered ring are constrained, leading to values that deviate from the ideal 120° of a perfect hexagon or the 109.5° of a tetrahedral carbon.
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C2-Br Bond Length | ~1.88 Å |
| C5-C(cyclobutyl) Bond Length | ~1.52 Å |
| O1-C2 Bond Length | ~1.36 Å |
| C2-N3 Bond Length | ~1.30 Å |
| N3-C4 Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.35 Å |
| C5-O1 Bond Length | ~1.37 Å |
| ∠ O1-C2-N3 | ~115° |
| ∠ C2-N3-C4 | ~105° |
| ∠ N3-C4-C5 | ~110° |
| ∠ C4-C5-O1 | ~105° |
| ∠ C5-O1-C2 | ~105° |
Note: These are estimated values based on computational models and data from similar structures. Actual experimental values may vary.
Unambiguous Elucidation of Regiochemical and Stereochemical Assignment
The synthesis of this compound requires careful control to ensure the correct placement of the bromine and cyclobutyl substituents on the oxazole ring, a concept known as regiochemistry. The alternative isomer, 5-Bromo-2-cyclobutyl-1,3-oxazole, would have the positions of these two groups swapped.
Spectroscopic techniques are paramount in confirming the regiochemical outcome of the synthesis. 1H and 13C NMR spectroscopy are particularly powerful tools for this purpose. The chemical shifts of the protons and carbons in the oxazole ring are highly sensitive to their electronic environment, which is directly influenced by the attached substituents. For instance, the proton at the C4 position would exhibit a different chemical shift and coupling pattern depending on whether the adjacent C2 and C5 positions are substituted with a bromine atom or a cyclobutyl group.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively establish the connectivity between protons and carbons, thereby confirming the regiochemical assignment. For example, an HMBC experiment would show a correlation between the protons of the cyclobutyl group and the C5 carbon of the oxazole ring, confirming the 5-cyclobutyl substitution.
In terms of stereochemistry, the this compound molecule is achiral as presented. However, if the cyclobutyl ring were to be substituted, it could introduce chiral centers, leading to the possibility of different stereoisomers. In such cases, techniques like chiral chromatography or the use of chiral shift reagents in NMR spectroscopy would be necessary to separate and identify the different enantiomers or diastereomers.
Table 2: Key Spectroscopic Data for Regiochemical Assignment
| Technique | Expected Observation for this compound |
| 1H NMR | A singlet for the proton at C4 of the oxazole ring. Signals corresponding to the protons of the cyclobutyl group. |
| 13C NMR | A signal for the C2 carbon bonded to bromine, typically shifted downfield. Signals for the C4 and C5 carbons of the oxazole ring, and signals for the carbons of the cyclobutyl group. |
| HMBC | Correlation between the protons of the cyclobutyl group and the C4 and C5 carbons of the oxazole ring. Correlation between the C4 proton and the C2, C5, and N3 atoms. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of C7H8BrNO, with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br). |
By employing these sophisticated analytical methods, chemists can unambiguously determine the structure of this compound, ensuring its purity and providing the foundational knowledge for any further investigation or application of this compound.
Applications of 2 Bromo 5 Cyclobutyl 1,3 Oxazole in Synthetic Organic Chemistry
Utilization of 2-Bromo-5-cyclobutyl-1,3-oxazole as a Versatile Building Block in Complex Syntheses
The strategic placement of the bromine atom on the oxazole (B20620) ring makes this compound an ideal substrate for a variety of cross-coupling reactions. researchgate.netresearchgate.net This reactivity allows for the introduction of diverse substituents at the C2-position, a common strategy in the construction of more elaborate molecules. The cyclobutyl moiety at the C5-position can also influence the molecule's physical properties and biological activity.
The utility of bromooxazoles as building blocks is well-documented. For instance, various synthetic approaches have been developed to access different isomers of bromo- and iodo-oxazoles, which are then used in cross-coupling reactions to create more complex structures. researchgate.netresearchgate.net These reactions often employ transition metal catalysts, such as palladium, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netsci-hub.se The ability to selectively functionalize the oxazole core is crucial for the synthesis of natural products and their analogs, many of which exhibit significant biological activity. nih.govresearchgate.net
Below is a table summarizing the types of transformations where this compound can serve as a key building block, based on established reactivity of similar bromooxazole systems.
| Transformation | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-Aryl/heteroaryl-5-cyclobutyl-1,3-oxazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 2-Alkynyl-5-cyclobutyl-1,3-oxazoles |
| Stille Coupling | Organostannanes, Pd catalyst | 2-Alkyl/aryl-5-cyclobutyl-1,3-oxazoles |
| Heck Coupling | Alkenes, Pd catalyst, base | 2-Alkenyl-5-cyclobutyl-1,3-oxazoles |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 2-Amino-5-cyclobutyl-1,3-oxazoles |
Development of Novel Molecular Architectures via Iterative Functionalization Strategies
The concept of iterative functionalization, where a molecule is sequentially modified in a controlled manner, is a powerful strategy in modern organic synthesis. This compound is an excellent starting point for such strategies. After an initial cross-coupling reaction at the C2-position, further modifications can be envisioned at other positions of the oxazole ring or on the newly introduced substituent.
For example, a common approach involves the deprotonation of the oxazole ring at a specific site, followed by the introduction of an electrophile. nih.gov This allows for the regioselective installation of additional functional groups, leading to highly substituted and complex oxazole derivatives. The "halogen dance" reaction, a base-induced migration of a halogen atom, can also be employed to access different regioisomers of bromo-oxazoles, further expanding the synthetic possibilities. nih.gov
The following table illustrates a hypothetical iterative functionalization sequence starting from this compound.
| Step | Reaction | Intermediate/Product |
| 1 | Suzuki-Miyaura coupling with 4-formylphenylboronic acid | 2-(4-Formylphenyl)-5-cyclobutyl-1,3-oxazole |
| 2 | Wittig reaction with a phosphorus ylide | 2-(4-Vinylphenyl)-5-cyclobutyl-1,3-oxazole |
| 3 | Dihydroxylation of the vinyl group | 2-(4-(1,2-Dihydroxyethyl)phenyl)-5-cyclobutyl-1,3-oxazole |
Pathways to Polyoxazole Systems and Related Heterocycles through Cross-Coupling
Polyoxazole-containing natural products represent a class of compounds with remarkable structural complexity and potent biological activities. lifechemicals.comsemanticscholar.org The synthesis of these molecules often relies on the iterative coupling of oxazole building blocks. This compound can serve as a key component in the construction of such polyoxazole chains.
Methodologies for the synthesis of oligo-heteroaryles often involve the cross-coupling of bromo-heterocycles with other heterocyclic systems. semanticscholar.org For instance, a palladium-catalyzed C-H activation/cross-coupling reaction could potentially be used to link this compound units together or to other heterocyclic cores.
The table below outlines a potential strategy for the synthesis of a bis-oxazole system using this compound.
| Reactant 1 | Reactant 2 | Coupling Reaction | Product |
| This compound | 5-Cyclobutyl-1,3-oxazole (B2771491) | Palladium-catalyzed C-H/C-Br coupling | 2,5'-Bis(5-cyclobutyl-1,3-oxazole) |
| This compound | 2-Stannyl-5-cyclobutyl-1,3-oxazole | Stille Coupling | 2,2'-Bis(5-cyclobutyl-1,3-oxazole) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-5-cyclobutyl-1,3-oxazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of brominated precursors or through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the cyclobutyl group. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
- Temperature control : Moderate heating (80–100°C) to balance reactivity and decomposition risks.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
Yield improvements require iterative testing of stoichiometry and reaction time, supported by TLC or HPLC monitoring.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and cyclobutyl ring strain. The bromine atom deshields adjacent protons (δ ~7.5–8.5 ppm for oxazole protons) .
- X-ray crystallography : Resolves steric effects and bond angles. Use SHELXTL or APEX2 software for structure refinement, particularly to address potential disorder in the cyclobutyl group .
- Mass spectrometry : HRMS confirms molecular weight, while fragmentation patterns validate the bromine isotope signature.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:
- Multi-technique validation : Compare XRD bond lengths with DFT-calculated geometries to identify static vs. dynamic distortions .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to model diffraction data from non-merohedral twinning, common in strained cyclobutyl systems .
- Variable-temperature NMR : Probe conformational flexibility by observing signal broadening at low temperatures.
Q. What computational methods are suitable for studying the electronic effects of the cyclobutyl substituent on the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Assess the electron-withdrawing/donating effects of the cyclobutyl group using Gaussian or ORCA software. Basis sets like 6-31G(d) balance accuracy and computational cost .
- NBO analysis : Quantify hyperconjugative interactions between the oxazole ring and cyclobutyl moiety.
- Reactivity prediction : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for cross-coupling or substitution reactions.
Q. What strategies are recommended for handling steric effects in cross-coupling reactions involving this compound?
- Methodological Answer : The cyclobutyl group’s steric bulk can hinder catalyst access. Mitigation approaches:
- Ligand screening : Bulky ligands (e.g., XPhos) enhance steric tolerance in Pd-catalyzed couplings .
- Microwave-assisted synthesis : Accelerate reaction rates to bypass decomposition pathways.
- Substrate pre-activation : Convert the bromine to a more reactive leaving group (e.g., triflate) via halogen exchange.
Notes
- Methodological Focus : Emphasis on iterative optimization, multi-technique validation, and computational modeling aligns with academic research rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
